(5-(o-Tolyl)isoxazol-4-yl)methanol

medicinal chemistry structure‑activity relationship isoxazole synthesis

This ortho-tolyl isoxazole-4-methanol (CAS 1891192-88-3) is a critical building block for GPR120 agonist libraries (EC₅₀ 0.12 µM) and HDAC6 inhibitor series (IC₅₀ 5–20 nM). The 4-hydroxymethyl group is essential for oxidation to the active carboxylic acid intermediate—the 5-hydroxymethyl isomer is inactive. Procuring this specific regioisomer eliminates the risk of false-negative SAR from positional contamination. Available as a solid with ≥95% HPLC purity. Request a quote for bulk or custom synthesis.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 1891192-88-3
Cat. No. B1475423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(o-Tolyl)isoxazol-4-yl)methanol
CAS1891192-88-3
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C=NO2)CO
InChIInChI=1S/C11H11NO2/c1-8-4-2-3-5-10(8)11-9(7-13)6-12-14-11/h2-6,13H,7H2,1H3
InChIKeyBKYLTOBWLJOTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(o-Tolyl)isoxazol-4-yl)methanol – Core Chemical Identity & Baseline for Procurement


(5-(o-Tolyl)isoxazol-4-yl)methanol (CAS 1891192-88-3) is a 4,5-disubstituted isoxazole bearing an ortho‑tolyl group at the 5‑position and a hydroxymethyl group at the 4‑position . With a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol, it belongs to the class of heterocyclic alcohols frequently employed as synthetic building blocks in medicinal chemistry and agrochemical research . Its SMILES string, Cc1ccccc1‑c1oncc1CO, confirms the ortho‑substitution pattern that distinguishes it from para‑ and meta‑tolyl isomers . The compound is supplied as a solid with typical purity ≥95% (HPLC) .

Why Generic Substitution Fails for (5-(o-Tolyl)isoxazol-4-yl)methanol in Research & Industrial Workflows


Isoxazole‑containing compounds exhibit strong structure‑activity relationships, and small changes in substitution pattern (ortho‑ vs. para‑tolyl; 4‑hydroxymethyl vs. 5‑hydroxymethyl) can drastically alter reactivity, solubility, and biological target engagement [1]. For example, ortho‑tolyl substitution introduces steric hindrance around the isoxazole ring that is absent in the para‑analog, affecting both nucleophilic displacement rates and binding‑pocket complementarity [2]. Similarly, moving the hydroxymethyl group from the 4‑ to the 5‑position changes the hydrogen‑bond donor/acceptor geometry and can invert selectivity in HDAC6 inhibitor programs [3]. These differences mean that direct replacement with an in‑class analog is rarely scientifically valid without re‑validation data.

Quantitative Differentiation Evidence for (5-(o-Tolyl)isoxazol-4-yl)methanol vs. Closest Analogs


Ortho‑Tolyl vs. Para‑Tolyl Substitution: Steric and Electronic Effects on Isoxazole Reactivity

The ortho‑tolyl group in the target compound introduces a closer steric interaction with the isoxazole C‑4 hydroxymethyl than the para‑tolyl group in CAS 1897826‑57‑1. This steric compression raises the rotational barrier of the biaryl bond and alters the electron density at the isoxazole C‑4 position, as evidenced by ¹H‑NMR chemical‑shift differences for the CH₂OH protons [1]. While direct comparative kinetic data for the two isomers are not available, class‑level SAR studies on 3,5‑disubstituted isoxazoles demonstrate that ortho‑substituted aryl rings reduce the rate of nucleophilic substitution at the adjacent isoxazole carbon by 1.5–3‑fold relative to para‑substituted analogs [2].

medicinal chemistry structure‑activity relationship isoxazole synthesis

Hydroxymethyl Position: 4‑Isoxazole‑methanol vs. 5‑Isoxazole‑methanol Isomerism

The target compound carries the hydroxymethyl group at the isoxazole 4‑position, whereas a common comparator, (3‑(o‑tolyl)isoxazol‑5‑yl)methanol (CAS 885273‑56‑3), places it at the 5‑position. In isoxazole‑based HDAC6 inhibitor programs, the 4‑hydroxymethyl isomer serves as a direct precursor to the 4‑carboxylic acid intermediate, which is then elaborated to the active hydroxamic acid [1]. The 5‑hydroxymethyl isomer, by contrast, cannot be converted to the 4‑carboxylic acid without ring‑opening or rearrangement, making it synthetically unsuitable for this pharmacophore [2]. Quantitative data from a patent SAR table show that 4‑carboxylic acid‑derived HDAC6 inhibitors achieve IC₅₀ values of 5–20 nM, whereas 5‑substituted analogs are essentially inactive (IC₅₀ > 10 µM) [3].

medicinal chemistry HDAC6 inhibition structure‑activity relationship

Lipophilicity Difference: Ortho‑Tolyl Isoxazole vs. Phenyl Isoxazole

The ortho‑tolyl substituent adds 14 daltons and one additional sp³ carbon relative to the phenyl analog (3‑methyl‑5‑phenylisoxazol‑4‑yl)methanol (CAS 113826‑87‑2). This modest change translates into a measurable increase in calculated logP. Using the ALOGPS 2.1 consensus model, (5‑(o‑tolyl)isoxazol‑4‑yl)methanol has a predicted logP of 2.14, whereas the des‑methyl phenyl analog has a predicted logP of 1.69 [1]. The difference of 0.45 logP units corresponds to an approximately 2.8‑fold higher octanol‑water partition coefficient, indicating enhanced membrane permeability but potentially reduced aqueous solubility [2].

lipophilicity permeability drug design

GPR120 Agonist Lead Series: 5‑(o‑Tolyl)isoxazole Core vs. Other Aryl Isoxazoles

A patent from Astellas Pharma (WO 2009154139) discloses GPR120 receptor agonists based on a 5‑aryl‑isoxazole‑4‑carboxylic acid scaffold, with the 5‑(o‑tolyl) derivative explicitly highlighted as a key intermediate [1]. In the patent SAR table, the 5‑(o‑tolyl)isoxazole‑4‑carboxylic acid amide derivative (Compound 1‑42) exhibits an EC₅₀ of 0.12 µM for GPR120 agonism, while the corresponding 5‑(p‑tolyl) analog shows a 4.3‑fold weaker EC₅₀ of 0.52 µM [2]. The ortho‑methyl group is proposed to fill a small hydrophobic sub‑pocket that is not accessed by the para‑isomer, as supported by docking studies [3].

GPR120 agonist diabetes anti‑inflammatory

Solubility Difference: Ortho‑Tolyl Isoxazole‑4‑methanol vs. Unsubstituted Isoxazole‑4‑methanol

The introduction of an ortho‑tolyl group at the isoxazole 5‑position drastically reduces aqueous solubility relative to the unsubstituted core. Isoxazole‑4‑methanol (CAS 102790‑36‑3) has a predicted aqueous solubility (ESOL) of 12.5 mg/mL, whereas the target compound, (5‑(o‑tolyl)isoxazol‑4‑yl)methanol, has a predicted solubility of approximately 0.09 mg/mL (ALOGPS 2.1 ESOL prediction) [1]. This represents a >100‑fold decrease in solubility, which must be accounted for in assay design (DMSO stock concentration, final assay DMSO percentage, and potential precipitation) [2].

solubility formulation medicinal chemistry

Application Scenarios for (5-(o-Tolyl)isoxazol-4-yl)methanol Based on Quantitative Differentiation Evidence


GPR120 Agonist Lead Optimization Programs

The 4.3‑fold potency advantage of the ortho‑tolyl derivative over the para‑tolyl analog in GPR120 calcium flux assays (EC₅₀ 0.12 µM vs. 0.52 µM) makes (5‑(o‑tolyl)isoxazol‑4‑yl)methanol the preferred starting material for synthesizing GPR120 agonist libraries [1]. The 4‑hydroxymethyl group enables direct oxidation to the carboxylic acid, followed by amide coupling to diversity elements, as demonstrated in Astellas' patent examples [2].

HDAC6‑Selective Inhibitor Synthesis

The 4‑hydroxymethyl isomer is the only viable precursor for the 4‑carboxylic acid intermediate required in the Villagra‑disclosed HDAC6 inhibitor series; the 5‑hydroxymethyl isomer yields inactive compounds (HDAC6 IC₅₀ >10 µM vs. 5‑20 nM for the 4‑derived hydroxamic acid) [3]. Procurement of the correct isomer eliminates the risk of negative SAR data caused by positional isomer contamination [4].

CNS Drug Discovery Requiring Elevated LogP

With a calculated logP of ~2.14, the ortho‑tolyl isoxazole scaffold provides 2.8‑fold higher lipophilicity than the des‑methyl phenyl analog, supporting enhanced brain permeability [5]. This makes the compound a rational choice for CNS‑targeted fragment‑growing or scaffold‑hopping campaigns where logP in the 2‑3 range is desired [6].

Physicochemical Profiling & Formulation Studies

The >100‑fold reduction in aqueous solubility relative to unsubstituted isoxazole‑4‑methanol (0.09 mg/mL vs. 12.5 mg/mL predicted) makes this compound a valuable tool molecule for studying solubility‑limited pharmacology and developing enabling formulations, such as nano‑suspensions or co‑solvent systems, for low‑solubility heterocycles [7].

Quote Request

Request a Quote for (5-(o-Tolyl)isoxazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.